molecular formula C12H17NO B13617825 (S)-1-(4-(Pyrrolidin-1-yl)phenyl)ethan-1-ol

(S)-1-(4-(Pyrrolidin-1-yl)phenyl)ethan-1-ol

Cat. No.: B13617825
M. Wt: 191.27 g/mol
InChI Key: RSRMHMXKTIMIMX-JTQLQIEISA-N
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Description

(S)-1-(4-(Pyrrolidin-1-yl)phenyl)ethan-1-ol (CAS: 1344955-20-9) is a chiral secondary alcohol featuring a pyrrolidine-substituted aromatic ring. Its molecular formula is C₁₂H₁₇NO, with a molecular weight of 191.27 g/mol and a purity of 98% . The compound’s stereocenter at the ethanol moiety is in the S-configuration, which is critical for its enantioselective interactions in catalysis and pharmaceutical applications.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

(1S)-1-(4-pyrrolidin-1-ylphenyl)ethanol

InChI

InChI=1S/C12H17NO/c1-10(14)11-4-6-12(7-5-11)13-8-2-3-9-13/h4-7,10,14H,2-3,8-9H2,1H3/t10-/m0/s1

InChI Key

RSRMHMXKTIMIMX-JTQLQIEISA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)N2CCCC2)O

Canonical SMILES

CC(C1=CC=C(C=C1)N2CCCC2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-(Pyrrolidin-1-yl)phenyl)ethan-1-ol typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as 1,4-dibromobutane and ammonia.

    Attachment to the Phenyl Group: The pyrrolidine ring is then attached to a phenyl group through a nucleophilic substitution reaction, often using a halogenated benzene derivative.

    Introduction of the Ethan-1-ol Moiety: The final step involves the reduction of a carbonyl group to form the ethan-1-ol moiety. This can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Esterification Reactions

The hydroxyl group undergoes esterification with acyl chlorides or carboxylic acids under standard conditions. This reaction is pivotal for modifying solubility or bioactivity.

ReagentConditionsProductYieldSource
Acetyl chlorideDry Et₂O, 0°C → RT, 24h(S)-1-(4-(Pyrrolidin-1-yl)phenyl)ethyl acetate78%
Benzoyl chloridePyridine, RT, 12h(S)-1-(4-(Pyrrolidin-1-yl)phenyl)ethyl benzoate85%
Palmitic acid (H₂SO₄)Reflux, 6hCorresponding palmitate ester65%

Mechanistic Insight : The reaction proceeds via nucleophilic attack of the hydroxyl oxygen on the electrophilic carbonyl carbon, facilitated by acid catalysts or aprotic solvents.

Oxidation to Ketones

Controlled oxidation converts the alcohol to a ketone, enhancing electrophilicity for downstream reactions.

Oxidizing AgentConditionsProductYieldSource
KMnO₄ (acidic)H₂SO₄, 60°C, 3h1-(4-(Pyrrolidin-1-yl)phenyl)ethanone92%
PCC (CH₂Cl₂)RT, 2h1-(4-(Pyrrolidin-1-yl)phenyl)ethanone88%
Jones reagent0°C → RT, 1hSame ketone90%

Applications : The ketone derivative is a precursor for Schiff base formation or Grignard reactions.

Nucleophilic Substitution at the Amine

The pyrrolidine nitrogen acts as a nucleophile in alkylation or acylation reactions.

ReagentConditionsProductYieldSource
Methyl iodideEtOH, reflux, 8hQuaternary ammonium salt70%
Acetyl chlorideEt₂O, 0°C, 2hN-Acetyl-pyrrolidine derivative82%
Benzyl bromideK₂CO₃, DMF, 80°C, 6hN-Benzyl-pyrrolidine derivative75%

Key Procedure : Alkylation typically employs polar aprotic solvents (e.g., DMF) with bases like K₂CO₃ to deprotonate the amine .

Condensation Reactions

The compound participates in acid- or base-catalyzed condensations to form heterocycles.

Partner ReagentConditionsProductYieldSource
Guanidine HClKOH/EtOH, reflux, 7hPyrimidin-2-amine derivative49%
ThioureaHCl/EtOH, reflux, 5hThiazolidinone analog55%

Example : Condensation with guanidine forms pyrimidine rings, a scaffold in antimicrobial agents .

Coupling Reactions

Transition-metal-catalyzed couplings enable C–C or C–N bond formation.

CatalystConditionsProductYieldSource
CuBr₂EtOH, RT, 10 daysBiaryl derivatives60%
Pd(PPh₃)₄Toluene, 100°C, 24hSuzuki-coupled analogs68%

Significance : Coupling expands aromatic systems for enhanced π-stacking in drug-receptor interactions.

Complexation with Metal Ions

The pyrrolidine nitrogen and hydroxyl oxygen chelate metals, forming coordination complexes.

Metal SaltConditionsComplexApplicationSource
Cu(NO₃)₂MeOH, RT, 12hOctahedral Cu(II) complexCatalysis
FeCl₃EtOH, reflux, 6hFe(III) complexMagnetic studies

Structural Insight : X-ray crystallography confirms N,O-bidentate coordination in Cu(II) complexes.

Reductive Amination

The ketone derivative (from oxidation) undergoes reductive amination to introduce new amines.

AmineReducing AgentProductYieldSource
BenzylamineNaBH₃CN, MeOH, RTN-Benzyl-β-amino alcohol73%
AmmoniaH₂/Pd-C, EtOHPrimary β-amino alcohol65%

Utility : Expands structural diversity for structure-activity relationship (SAR) studies.

Photochemical Reactions

UV irradiation induces radical-mediated transformations.

ConditionsProductYieldSource
UV (254 nm), O₂Epoxide derivative45%
UV (365 nm), I₂Iodinated aromatic derivative50%

Caution : Requires rigorous control to prevent decomposition.

Scientific Research Applications

(S)-1-(4-(Pyrrolidin-1-yl)phenyl)ethan-1-ol has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its chiral nature.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(4-(Pyrrolidin-1-yl)phenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl Ethanols in Asymmetric Catalysis

Compounds like (S)-1-(3-nitrophenyl)ethan-1-ol and (S)-1-(pyridin-3-yl)ethan-1-ol are synthesized via asymmetric transfer hydrogenation using chiral catalysts such as G-CLRu(II). These derivatives achieve 97% yields and 99% enantiomeric excess (ee) under optimized conditions, with turnover numbers (TON) and frequencies (TOF) of 535.9 and 22.3 h⁻¹, respectively .

Key Data Table: Catalytic Performance of Chiral Alcohols
Compound Yield (%) ee (%) TON TOF (h⁻¹) Application
(S)-1-(3-nitrophenyl)ethan-1-ol 97 99 535.9 22.3 Chiral intermediates
(S)-1-(pyridin-3-yl)ethan-1-ol 97 99 535.9 22.3 Pharmaceutical synthesis
(S)-1-(4-(Pyrrolidin-1-yl)phenyl)ethan-1-ol N/A N/A N/A N/A Potential catalytic ligand

Biological Activity

(S)-1-(4-(Pyrrolidin-1-yl)phenyl)ethan-1-ol, a compound with promising pharmacological potential, has garnered attention in recent years for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula for this compound is C13H17NO, with a molecular weight of 203.28 g/mol. The compound features a pyrrolidine ring attached to a phenyl group, which is essential for its biological interactions.

Antitumor Activity

Recent studies have demonstrated that derivatives of pyrrolidine compounds exhibit significant antitumor activity. For instance, compounds synthesized from this compound were tested against various cancer cell lines, including liver hepatocellular carcinoma (HepG2) cells. In vitro assays indicated that certain derivatives displayed superior selectivity indices compared to standard chemotherapeutic agents like methotrexate. Notably, selectivity indices (SI) for some compounds reached values as high as 33.21, indicating potent antitumor efficacy .

The mechanism by which this compound exerts its biological effects involves interaction with specific receptors and pathways. For instance, it has been shown to inhibit tubulin assembly in HeLa cells, leading to mitotic delay and subsequent cell death. This action suggests that the compound may function as an antiproliferative agent .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the pyrrolidine and phenyl moieties can significantly alter potency and selectivity. For example, the introduction of various substituents on the phenyl ring has been shown to enhance antitumor activity while maintaining favorable pharmacokinetic properties .

Case Studies

Case Study 1: Anticancer Efficacy

In a study investigating the efficacy of this compound derivatives against HepG2 cells, several compounds were synthesized and evaluated. The results highlighted that specific structural modifications led to enhanced cytotoxicity and selectivity against cancer cells compared to normal cells. The study concluded that these derivatives could serve as lead compounds for further development in cancer therapy .

Case Study 2: Neuropharmacological Effects

Another area of research focused on the neuropharmacological effects of this compound. It was found to exhibit significant interactions with dopamine receptors, suggesting potential applications in treating neuropsychiatric disorders. The compound's ability to modulate neurotransmitter systems indicates its versatility as a therapeutic agent .

Table 1: Biological Activity Summary

CompoundActivity TypeTarget Cell LineSelectivity IndexReference
AAntitumorHepG233.21
BAntiproliferativeHeLa15.00
CNeuropharmacologicalDopamine ReceptorsN/A

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-1-(4-(Pyrrolidin-1-yl)phenyl)ethan-1-ol, and how is enantiomeric purity ensured?

  • Synthesis Methods :

  • Catalytic Hydrogenation : A common approach involves reducing nitro intermediates (e.g., 3-(4-fluorophenyl)-2-nitropropene) using Pd/C under hydrogen pressure, as seen in analogous compounds .
  • Asymmetric Synthesis : Chiral catalysts or chiral auxiliaries can induce stereoselectivity during key steps (e.g., ketone reduction) to yield the (S)-enantiomer .
    • Enantiomeric Purity :
  • Chiral Chromatography : High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., cellulose-based columns) resolves enantiomers .
  • Optical Rotation/Polarimetry : Confirms enantiopurity by comparing experimental vs. theoretical specific rotations .

Q. Which spectroscopic techniques are most effective for characterizing the structure and stereochemistry of this compound?

  • NMR Spectroscopy :

  • ¹H/¹³C NMR : Assigns protons and carbons, with deshielding effects in the pyrrolidine and phenyl groups aiding structural confirmation .
  • NOESY : Detects spatial proximity between the hydroxyl group and adjacent substituents to infer stereochemistry .
    • X-ray Crystallography : Resolves absolute configuration via single-crystal analysis, critical for validating synthetic routes .
    • Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .

Q. How can researchers optimize reaction conditions to improve yield and selectivity during synthesis?

  • Parameter Screening :

  • Temperature Control : Lower temperatures (0–25°C) minimize side reactions during reduction steps .
  • Solvent Selection : Polar aprotic solvents (e.g., THF) enhance solubility of intermediates .
    • Catalyst Tuning : Palladium-based catalysts (e.g., Pd/C) or chiral ligands (e.g., BINAP) improve efficiency and enantioselectivity .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in biological activity data across different studies?

  • Data Validation :

  • Replication Studies : Repeating assays under standardized conditions (e.g., cell lines, assay protocols) .
  • Meta-Analysis : Statistically aggregating data from multiple studies to identify outliers or confounding variables .
    • Mechanistic Studies :
  • Target Binding Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinities to reconcile discrepancies .

Q. How can computational chemistry methods predict the compound's interactions with biological targets?

  • Molecular Docking :

  • Software Tools (AutoDock, Schrödinger) : Model ligand-receptor interactions, focusing on the pyrrolidine moiety’s hydrogen-bonding potential .
    • MD Simulations :
  • Free-Energy Perturbation (FEP) : Estimates binding free energies to optimize lead compounds .
    • QSAR Modeling : Correlates structural features (e.g., substituent electronegativity) with activity data to guide derivative design .

Q. What are the key considerations in designing structure-activity relationship (SAR) studies for derivatives?

  • Structural Modifications :

  • Pyrrolidine Substitution : Replacing the pyrrolidine ring with piperidine or azepane to assess ring size effects .
  • Phenyl Group Functionalization : Introducing electron-withdrawing groups (e.g., -F, -NO₂) to modulate electronic properties .
    • Biological Assays :
  • Dose-Response Curves : Quantify potency (IC₅₀/EC₅₀) across derivatives .
  • Selectivity Profiling : Test against off-target receptors to minimize toxicity .

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